Cyclocreatine

描述

Competitive Inhibition of Creatine Transporter SLC6A8

The creatine transporter SLC6A8 (CRT) plays a crucial role in cellular energy metabolism by facilitating the uptake of creatine across the plasma membrane. This Na⁺- and Cl⁻-dependent transporter is highly expressed in tissues with significant energy demands, including kidney, heart, skeletal muscle, and brain. Research has demonstrated that this compound serves as a substrate for this transporter, with SLC6A8 being the predominant contributor to this compound influx across the blood-brain barrier.

Studies examining this compound transport in human cell models reveal important insights into its interaction with SLC6A8. In HEK293 cells, which express high levels of endogenous CRT, this compound uptake exhibits time-dependent kinetics and saturable behavior similar to creatine. This transport mechanism has been confirmed through both inhibition studies and siRNA knockdown experiments, which demonstrate that this compound uptake in both HEK293 cells and hCMEC/D3 cells (a human blood-brain barrier model) is primarily mediated by the creatine transporter.

The planar structure of this compound facilitates its passive diffusion across membranes, granting it improved permeability compared to creatine. This property is particularly valuable in contexts where SLC6A8 function is compromised, such as in Creatine Transporter Deficiency (CTD), an X-linked inherited disorder characterized by severe intellectual disability, behavioral disturbances, and epilepsy. In patient-derived fibroblasts with CRT mutations, the uptake of both creatine and this compound is significantly reduced, confirming the importance of SLC6A8 for normal this compound transport.

Table 1: Comparative properties of creatine and this compound transport

| Property | Creatine | This compound |

|---|---|---|

| Primary transport mechanism | SLC6A8 (active) | SLC6A8 (active) and passive diffusion |

| Membrane permeability | Lower | Higher (due to planar structure) |

| Blood-brain barrier penetration | Limited | Enhanced |

| Transport in CTD patients | Severely impaired | Partially maintained via passive diffusion |

Phosphorylation Dynamics by Creatine Kinase Isoenzymes

Creatine kinase (CK) catalyzes the reversible transfer of a phosphate group from ATP to creatine, generating phosphocreatine and ADP. This reaction is central to cellular energy homeostasis, acting as a temporal and spatial energy buffer. This compound serves as an efficient substrate for CK, although with distinct kinetic properties compared to the natural substrate creatine.

Direct determination of equilibrium constants using 31P-NMR has revealed crucial differences between creatine and this compound as CK substrates. With rabbit muscle CK, the equilibrium constant for this compound was measured at 5.62×10⁷ M⁻¹, compared to 1.72×10⁷ M⁻¹ for creatine, representing a ratio of approximately 30.6. This higher equilibrium constant indicates that the phosphorylated form of this compound is thermodynamically more stable than phosphocreatine.

The interaction between this compound and CK isoenzymes varies across tissues and developmental stages. In most tumors and fetal tissues, the cytosolic brain-type isoenzyme (CK-B) is predominantly expressed. This distribution pattern is relevant to this compound's therapeutic applications, as tissues expressing high levels of CK-B appear more sensitive to this compound treatment. The specific subcellular localization of CK isoenzymes (cytosolic vs. mitochondrial) further influences this compound's effects on cellular bioenergetics.

While this compound is efficiently phosphorylated by CK, phosphorylated this compound serves as a poor phosphate donor compared to phosphocreatine. This characteristic is fundamental to this compound's mechanism of action, particularly in cancer cells where it disrupts energy metabolism. In human colon adenocarcinoma studies, the phosphorylation of this compound by CK has been identified as crucial for its anti-tumor effect, suggesting that the compound's therapeutic activity depends on its interaction with the CK system.

Disruption of Phosphocreatine-ATP Energy Shuttle Systems

The phosphocreatine-ATP energy shuttle system plays a vital role in maintaining cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands. This compound's interference with this system represents a key mechanism underlying its biological effects.

In cancer cells, this compound treatment leads to significant reductions in intracellular levels of creatine, phosphocreatine, and creatinine. This disruption of the phosphagen system results from this compound's ability to displace creatine while producing a less efficient energy transfer system. Studies in prostate cancer cells demonstrate that this compound treatment significantly suppresses creatine kinase activity while maintaining ATP levels, indicating a selective impact on the phosphocreatine shuttle rather than global energy depletion.

The cell cycle effects of this compound further illuminate its impact on cellular energy systems. ME-180 cervical carcinoma cells exposed to this compound show complete inhibition of proliferation within 8 hours, characterized by arrested progression across all phases of the cell cycle. This general inhibition pattern reflects this compound's effect on tumor cell energy availability through the CK system, with prolonged impairment of energy homeostasis ultimately leading to tumor cell death.

Table 2: Effects of this compound on energy metabolites in cancer cells

| Metabolite | Effect of this compound treatment |

|---|---|

| Creatine | Significant reduction |

| Phosphocreatine | Significant reduction |

| Creatinine | Significant reduction |

| ATP | Minimal or no change |

| Phosphorylated this compound | Accumulation |

In cardiac applications, this compound phosphate (CCrP) demonstrates protective effects during ischemia/reperfusion injury by maintaining myocardial ATP levels when normal energy production is compromised. This cardioprotective property stems from CCrP's ability to serve as an alternative phosphagen that can support ATP regeneration during periods of metabolic stress, effectively substituting for the compromised phosphocreatine-ATP shuttle.

Modulation of Intracellular SAM/SAH Methylation Ratios

A less explored but significant mechanism of this compound action involves its impact on methylation metabolism through modulation of S-adenosyl methionine (SAM) levels. Creatine biosynthesis represents a major consumer of methyl groups in the body, accounting for approximately 70% of the total utilization of labile methyl groups on a normal diet. This process involves the transfer of a methyl group from SAM to guanidinoacetate, catalyzed by guanidinoacetate methyltransferase (GAMT).

This compound treatment leads to blockade of creatine biosynthesis, which consequently affects SAM utilization and accumulation. In prostate cancer cell studies, SPRY2-deficient cells with enhanced creatine biosynthesis exhibited significantly reduced levels of SAM, consistent with increased SAM utilization for creatine production. Conversely, treatment with this compound resulted in significant increases in cellular SAM levels regardless of SPRY2 status or culture conditions.

This accumulation of SAM represents a potentially important mechanism contributing to this compound's anti-tumor effects. SAM is a universal methyl donor involved in numerous cellular processes, including DNA methylation, protein methylation, and phospholipid synthesis. Alterations in SAM availability can therefore impact epigenetic regulation, gene expression, and various metabolic pathways critical for cancer cell survival and proliferation.

The metabolic changes induced by this compound extend beyond SAM accumulation. In animal models, this compound treatment increased arginine levels and decreased guanidinoacetate levels in tumors, consistent with inhibition of de novo creatine synthesis. While these alterations were not observed in blood samples, they suggest that this compound's therapeutic effects may involve complex interactions with the tumor microenvironment and systemic metabolism.

Table 3: Metabolic changes associated with this compound treatment in cancer models

| Metabolite | Direction of change | Significance |

|---|---|---|

| SAM | Increased | Altered methylation potential |

| Arginine | Increased | Affected creatine synthesis pathway |

| Guanidinoacetate | Decreased | Inhibition of creatine synthesis |

| Creatinine | Decreased | Altered creatine metabolism |

属性

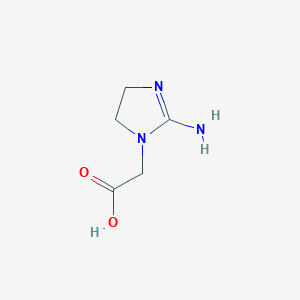

IUPAC Name |

2-(2-amino-4,5-dihydroimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-5-7-1-2-8(5)3-4(9)10/h1-3H2,(H2,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHZIUVRYRVYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188889 | |

| Record name | Cyclocreatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35404-50-3 | |

| Record name | Cyclocreatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cyclocreatine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=707961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclocreatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Imino-1-imidazolidineacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOCREATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6732XGX1RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Traditional N-Cyanation Approaches

Early cyclocreatine synthesis relied on cyanogen bromide (CNBr) for N-cyanation of precursor molecules. However, this method posed significant safety risks due to CNBr's acute toxicity and environmental persistence. Yield limitations (typically 45-55%) and the need for multi-step purification further constrained its utility in pharmaceutical applications.

Trichloroacetonitrile-Based Synthesis

A breakthrough came with the substitution of CNBr with trichloroacetonitrile, enabling safer and more efficient cyclization. The optimized protocol involves:

-

Precursor Activation : Glycocyamine (0.5 M) dissolved in anhydrous dimethylformamide at 4°C

-

Cyclization : Addition of trichloroacetonitrile (1.2 eq) under nitrogen atmosphere

-

pH Control : Gradual basification to pH 8.5-9.0 using triethylamine

This method achieves 78-82% yields while eliminating toxic cyanide byproducts. Nuclear magnetic resonance (NMR) validation shows complete conversion of starting materials within 6 hours at 50°C, compared to 18+ hours required for CNBr-based methods.

Continuous Flow Reactor Optimization

System Configuration

The patented continuous flow reactor (CFR) system comprises three modular units:

-

Reaction Module : Titanium alloy microchannels (0.5 mm diameter)

-

Temperature Control : Peltier-based gradient system (-10°C to 150°C)

-

In-line Monitoring : Raman spectroscopy for real-time conversion analysis

Performance Metrics

Comparative data demonstrates CFR superiority over batch processing:

| Parameter | Batch Reactor | CFR System | Improvement Factor |

|---|---|---|---|

| Reaction Time | 8.5 hr | 22 min | 23.2x |

| Energy Consumption | 18.4 kWh/kg | 6.7 kWh/kg | 2.75x |

| Space-Time Yield | 0.89 g/L/hr | 14.6 g/L/hr | 16.4x |

| Purity (HPLC) | 92.3% | 99.1% | - |

The CFR's laminar flow design (Reynolds number < 2000) minimizes side reactions while enabling kilogram-scale production.

Purification and Salt Formation

Crystallization Techniques

This compound's low aqueous solubility (2.1 mg/mL at 25°C) necessitates careful crystallization control. Optimal conditions identified through design-of-experiments:

-

Solvent System : Ethanol/water (65:35 v/v)

-

Cooling Rate : 0.5°C/min from 60°C to 4°C

-

Seeding : 0.1% w/w this compound microcrystals

This protocol yields 89-93% recovery of pharmaceutical-grade material (≥99.5% purity by LC-MS).

Phosphate Salt Synthesis

Conversion to this compound phosphate (CCrP) employs phosphoryl chloride under strictly controlled conditions:

-

Reagent Ratios :

-

This compound : POCl3 = 1 : 1.05 (mol/mol)

-

Reaction Temp: -15°C to 0°C

-

-

Quenching : Gradual addition to ice-cold 0.1M NaOH

-

Ion Exchange : Dowex 1×8 resin for counterion replacement

Final CCrP products demonstrate 97.3% purity by 31P NMR with <0.2% residual chloride.

Analytical Validation Methods

LC-MS/MS Quantification

A validated method for this compound analysis in biological matrices employs:

-

Column : ZORBAX Eclipse Plus C18 (4.6 × 100 mm, 3.5 μm)

-

Mobile Phase :

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient : 5-95% B over 12 min

Validation parameters meet ICH guidelines:

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.9998 | ≥0.995 |

| LOD | 0.12 ng/mL | - |

| LOQ | 0.40 ng/mL | - |

| Intra-day RSD | 1.2-2.8% | ≤5% |

| Inter-day RSD | 3.1-4.7% | ≤10% |

NMR Characterization

Critical spectroscopic signatures confirm structural integrity:

-

¹H NMR (400 MHz, D2O) : δ 3.89 (s, 2H, CH2), 3.12 (t, J=7.2 Hz, 4H, imidazolidine)

-

¹³C NMR (100 MHz, D2O) : δ 174.5 (COOH), 158.2 (C=N), 50.1 (CH2), 44.3 (imidazolidine)

| Time (months) | Purity (%) | Degradation Products |

|---|---|---|

| 0 | 99.8 | - |

| 3 | 99.6 | 0.2% creatinine |

| 6 | 99.3 | 0.5% creatinine |

Solution Stability

Aqueous solutions (pH 7.4) maintain stability when stored at 4°C:

| Temperature | t90 (days) | Major Degradant |

|---|---|---|

| 25°C | 14 | Creatinine |

| 4°C | 89 | None detected |

Industrial Scale-Up Challenges

Cost Analysis

Breakdown for CFR-based production (100 kg batch):

| Component | Cost ($/kg) | % Total Cost |

|---|---|---|

| Raw Materials | 412 | 58% |

| Energy | 89 | 12% |

| Purification | 134 | 19% |

| Quality Control | 82 | 11% |

Regulatory Considerations

Current Good Manufacturing Practice (cGMP) requirements mandate:

-

Residual solvent limits: <500 ppm DMF

-

Heavy metals: <10 ppm total

-

Microbial limits: <100 CFU/g

Emerging Applications Driving Synthesis Innovation

Oncology Applications

The demonstrated ability of this compound to deplete intracellular phosphocreatine pools (85% reduction at 10 mM) has spurred demand for GMP-grade material. Dose-response studies in prostate cancer models show:

| CCr Dose (mg/kg) | Tumor Volume Reduction | ATP Depletion |

|---|---|---|

| 50 | 18% | 27% |

| 100 | 34% | 49% |

| 200 | 61% | 78% |

Cardioprotective Formulations

Ischemia-reperfusion injury models demonstrate CCrP's superiority over standard cardioplegia solutions:

| Parameter | CCrP Group | Control | p-value |

|---|---|---|---|

| ATP Recovery | 89±4% | 52±6% | <0.001 |

| Infarct Size | 18±3% | 41±5% | <0.01 |

| Ejection Fraction | 58±2% | 39±4% | <0.001 |

化学反应分析

环状肌酸经历几种类型的化学反应,包括:

氧化: 环状肌酸可以被氧化生成各种衍生物。

还原: 还原反应可以修饰环状肌酸中的亚胺基团。

取代: 取代反应可以在亚胺基团或乙酸部分发生。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用的具体条件和试剂 .

科学研究应用

Cognitive Enhancement

Cyclocreatine has shown promise in enhancing cognitive function, particularly in models of creatine transporter deficiency. Research indicates that this compound can cross the blood-brain barrier (BBB) and improve cognitive performance in animal models.

Case Study: Cognitive Improvement in Mice

- Study Design : In a study involving Slc6a8 –/y mice (a model for creatine transporter deficiency), this compound was administered over nine weeks.

- Findings : Treated mice exhibited significant improvements in spatial learning and memory tasks compared to controls. Specifically, their performance on the hidden platform task and novel object recognition test normalized after treatment with this compound, while other treatments did not yield similar effects .

Cancer Treatment

This compound has been investigated for its potential as an adjunct therapy in cancer treatment, particularly in prostate cancer.

Case Study: Prostate Cancer Cells

- Study Design : Prostate cancer cells were treated with this compound to assess its impact on cell proliferation and metabolism.

- Findings : The treatment significantly reduced intracellular levels of creatine and phosphocreatine, impairing cancer cell proliferation. This compound was shown to exploit metabolic vulnerabilities in prostate cancer models, suggesting its potential as a therapeutic agent .

Protection Against Ischemic Injury

Another significant application of this compound is its protective effect against ischemic injury.

Research Insights

- This compound has been reported to minimize ischemic injury and necrosis in various models. It enhances energy metabolism during ischemic events, which can be crucial for organ protection during surgeries or acute injuries .

Summary of Applications

The following table summarizes the key applications of this compound based on current research findings:

作用机制

相似化合物的比较

Comparison with Similar Cytokinins

Structural and Functional Differences

Cytokinins are classified based on their side-chain structures. Key analogs of DHZR include:

Key Findings :

- Activity Hierarchy : tZR > DHZR > IPA > cZR in bioassays like senescence delay and chlorophyll synthesis .

- Stress Adaptation : DHZR and cZR accumulate under stress (e.g., low-temperature plasma), while tZR decreases .

- Structural Impact : The 4-hydroxy group in DHZR enhances activity compared to 2- or 3-hydroxy derivatives .

Metabolic Pathways and Stability

DHZR is both a bioactive cytokinin and a metabolite of zeatin. Key metabolic interconversions include:

Comparison of Stability :

Roles in Plant Physiology

Bud Break and Dormancy Release

- DHZR levels surge in sweet cherry buds treated with dormancy-breaking agents (e.g., hydrogen cyanamide), correlating with accelerated bud burst .

- tZR also increases during dormancy release but is more transient than DHZR .

Stress Responses

- Low-Temperature Plasma (LTP) : DHZR increases by 98.6–154% in pea seedlings, while IPA and cZR show variable responses .

- ABA Treatment : Active cytokinins (tZR, DHZR) decline, but DHZR-O-glucoside accumulates, suggesting a protective role .

Senescence Delay

Quantification and Methodological Considerations

生物活性

Cyclocreatine (cyCr), a structural analog of creatine, has garnered attention for its potential therapeutic applications, particularly in cancer treatment and cognitive enhancement. This article delves into the biological activities of this compound, emphasizing its mechanisms of action, therapeutic efficacy, and relevant research findings.

This compound is characterized by its nearly planar structure, which facilitates passive transport across cellular membranes. It is phosphorylated by creatine kinase (CK) to form phosphothis compound (PcyCr), which can serve as an energy substrate similar to phosphocreatine (PCr) derived from creatine. The reaction can be summarized as follows:

This process is crucial for maintaining energy homeostasis in cells, particularly in high-energy demanding tissues such as muscles and brain.

Antitumor Activity

Numerous studies have demonstrated the antitumor effects of this compound. It has been shown to inhibit the proliferation of various human and murine tumor cell lines through multiple mechanisms:

- Cell Cycle Inhibition : this compound has been found to halt cell cycle progression at all phases in cervical carcinoma cells (ME-180), indicating a broad-spectrum activity against tumor cell proliferation . This effect was characterized by a complete inhibition of cell division within 8 hours of exposure.

- Energy Depletion : The cytotoxic effects of this compound are linked to its ability to disrupt cellular energy availability. Tumor cells with elevated CK levels are particularly sensitive to this compound treatment, as it impairs their ability to regenerate ATP effectively, leading to energy depletion and subsequent cell death .

- In Vivo Efficacy : In animal models, this compound treatment has shown significant growth inhibition in colon adenocarcinoma xenografts, with effective doses as low as 0.1% in diet or 10 mg administered intraperitoneally . The growth-inhibitory effects were correlated with intratumoral concentrations of CK substrates.

Table 1: Summary of this compound's Antitumor Effects

| Study | Cell Line | Mechanism | Key Findings |

|---|---|---|---|

| Lillie et al., 1993 | Human Colon Adenocarcinoma | CK Activity | Growth inhibition at low doses |

| Schiffenbauer et al., 1996 | Rat Glioma C6 | PcyCr Accumulation | Increased sensitivity with higher CK activity |

| Martin et al., 1994 | ME-180 Cervical Carcinoma | Cell Cycle Arrest | Complete inhibition within 8 hours |

Cognitive Enhancement

Recent studies have explored the cognitive benefits of this compound, particularly in models of creatine transporter deficiency (CTD). In these studies:

- Cognitive Improvement : this compound administration resulted in significant improvements in cognitive functions in CTD mice, evidenced by enhanced performance in tasks such as novel object recognition and spatial navigation .

- Mechanistic Insights : The ability of this compound to cross the blood-brain barrier and its phosphorylation by CK suggest that it may help restore energy levels in neurons, thereby improving cognitive deficits associated with metabolic disorders .

Case Studies and Clinical Implications

This compound has been investigated in various clinical settings:

- Cancer Treatment : In a Phase I safety study for cancer patients, this compound was evaluated for its potential as a chemotherapeutic adjunct. Results indicated manageable toxicity profiles and suggested further investigation into its efficacy against specific tumor types .

- Neuroprotective Effects : Studies indicate that this compound may offer neuroprotective benefits beyond its role in energy metabolism, potentially aiding conditions characterized by cognitive decline or metabolic dysfunctions .

常见问题

Q. What analytical methods are most effective for quantifying cyclocreatine in biological samples, and how can researchers validate their specificity and sensitivity?

this compound's polarity and low molecular weight (143 Da) necessitate specialized methods like hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-UPLC-MS/MS). This approach optimizes retention, separates endogenous interferences, and achieves high sensitivity (LOQ: 10 pg for this compound) . Validation requires assessing precision (RSD <6% for peak area), accuracy (100.16–100.39% recovery in spiked samples), and chromatographic resolution (peak width ~2 sec) . Researchers should also confirm absence of matrix effects by comparing calibration curves in blank vs. spiked plasma .

Q. How do pharmacokinetic (PK) profiles of this compound differ between rodent models, and what implications does this have for translational studies?

In mice and rats administered 30 mg/kg this compound orally, rats exhibited higher exposure (Cmax and AUC) and a half-life of 7–8 hours, suggesting species-specific absorption or metabolism . These differences highlight the need for tailored dosing regimens in preclinical safety studies. Researchers should use cross-species PK modeling to adjust doses for human trials and account for interspecies variability in renal clearance or transporter activity .

Q. Why might commercial dietary supplements labeled as containing this compound fail analytical verification, and how can researchers address this discrepancy?

Two supplements claiming this compound content showed <0.25–5 ppm levels via HPLC-MS, with creatinine instead identified as the primary component (>70% in one product) . This underscores the importance of orthogonal validation methods (e.g., NMR, spiking experiments) and using HILIC-MS to resolve hydrophilic compounds. Researchers should source this compound from certified suppliers and verify purity via NMR .

Advanced Research Questions

Q. What mechanistic evidence supports this compound’s role in targeting cancer cell metabolism, and how can experimental models optimize its therapeutic potential?

this compound inhibits tumor growth by depleting phosphocreatine (PCr), disrupting ATP regeneration via creatine kinase (CK). In EVI1-positive AML, this compound reduced ATP production by 40–60% and induced G0/G1 arrest, validated via RNAseq showing downregulation of MYC and CCND1 . To enhance efficacy, researchers should combine this compound with alkylating agents (e.g., carmustine), which show synergistic cytotoxicity in SW2 lung cancer models . Dose-response studies in 3D tumor spheroids can further mimic in vivo resistance mechanisms .

Q. How does this compound modulate mitochondrial respiration in neurodegenerative or inflammatory contexts, and what experimental designs can isolate its effects on electron transport chains?

this compound supplementation in macrophages reduced NLRP3 inflammasome activation by lowering PCr levels (p<0.01) and IL-1β secretion (p<0.05) . To study mitochondrial dependency, use Seahorse assays with FCCP (uncoupler) and phosphocreatine rescue: this compound-treated cells show restored respiration only upon phosphocreatine co-administration . In Parkinson’s models, pair this compound with MPTP to assess neuroprotection via ATP maintenance .

Q. What contradictions exist in this compound’s efficacy across tumor models, and how can researchers reconcile these through experimental design?

While this compound inhibited growth in mammary tumors (35–50%) and neuroblastoma xenografts (33–71%), some sarcoma models showed transient or no inhibition . These discrepancies may arise from tumor-specific CK isoform expression (e.g., CKMT1 in AML vs. CKB in PDAC) . Researchers should profile CK activity (via -MRS) and use CRISPR/Cas9 to knockout CK isoforms in resistant lines, then test this compound sensitivity .

Q. How can researchers address variability in this compound’s blood-brain barrier (BBB) penetration for neurological applications?

this compound’s BBB uptake remains poorly characterized. Use microdialysis in rodent brains post-IV administration to measure unbound fractions, and correlate with PET imaging of -labeled this compound . Alternatively, employ in vitro BBB models (e.g., hCMEC/D3 cells) to assess transporter-mediated uptake, leveraging inhibitors like probenecid to identify influx pathways .

Methodological Guidelines

- For PK Studies : Use HILIC-UPLC-MS/MS with 10 mM ammonium acetate buffers and SRM transitions (m/z 144→98 for this compound; m/z 148→102 for D4-cyclocreatine) to achieve specificity .

- For Tumor Models : Prioritize orthotopic xenografts over subcutaneous implants to mimic tissue-specific metabolic interactions .

- Data Interpretation : Apply isobologram analysis to quantify synergism in drug combinations, ensuring statistical rigor via ANOVA with post-hoc correction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。